![molecular formula C7H6N2O5 B1321047 2-Methoxy-5-nitro-nicotinic acid CAS No. 1020635-54-4](/img/structure/B1321047.png)
2-Methoxy-5-nitro-nicotinic acid
Overview
Description
“2-Methoxy-5-nitro-nicotinic acid” is a compound with the molecular formula C7H6N2O5 . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 . This compound is a part of the pyridinecarboxylic acids group, which are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-nitro-nicotinic acid” consists of a pyridine ring with a carboxylic acid group, a nitro group, and a methoxy group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering of the carbon atoms in the ring .
Scientific Research Applications
2-Methoxy-5-nitro-nicotinic acid: Scientific Research Applications
Pharmaceutical Research: 2-Methoxy-5-nitro-nicotinic acid has potential applications in pharmaceutical research. Derivatives of nicotinic acid, such as this compound, have been studied for their anti-inflammatory and analgesic properties .
Microbial Studies: This compound has been used in studies to determine minimum bactericidal and fungicidal concentrations, which are important for developing new antimicrobial agents .
Chemical Synthesis: It serves as a precursor in the synthesis of complex molecules. For example, it has been used in the synthesis of compounds derived from o-phenylenediamine and 5-methoxysalicaldehyde .
Enzymatic Research: Methoxy compounds, including 2-Methoxy-5-nitro-nicotinic acid, are used in enzymatic studies to understand mechanisms such as methyl-group transfer processes .
Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid and its derivatives are known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Nicotinic acid and its derivatives are known to be involved in many vital processes within the bodies of living organisms . They are involved in many redox reactions catalyzed by dozens of different enzymes .
Pharmacokinetics
The compound has a log P value of 0.7, indicating moderate lipophilicity .
Result of Action
Related compounds such as nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Action Environment
It is known that the compound has a boiling point of 380 °c , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
2-methoxy-5-nitropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-5(7(10)11)2-4(3-8-6)9(12)13/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKHQPBRBNOKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609462 | |
Record name | 2-Methoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020635-54-4 | |
Record name | 2-Methoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-nitro-nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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